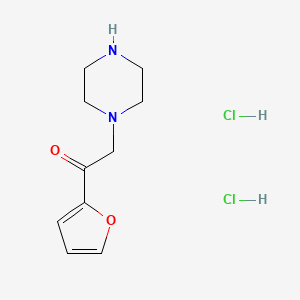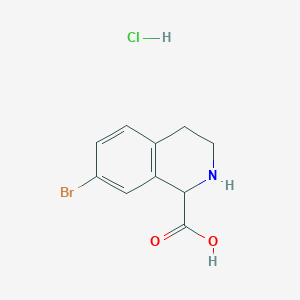
7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride
Vue d'ensemble
Description
7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is used as a pharmaceutical intermediate . It has the molecular formula C10H10NO2Br .
Molecular Structure Analysis
The molecular weight of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is 292.56 . The SMILES string representation is Cl.OC(=O)C1NCCc2ccc(Br)cc12 .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 230-238 °C . The compound is also classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed .Applications De Recherche Scientifique
Photolabile Protecting Groups
The utility of brominated hydroxyquinolines, including compounds similar to 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride, as photolabile protecting groups for carboxylic acids in synthetic chemistry is significant. These groups have demonstrated greater quantum efficiency and sensitivity to multiphoton-induced photolysis than other photolabile groups, making them especially useful in biological contexts for the controlled release of biological messengers through light exposure (Fedoryak & Dore, 2002).
Marine Natural Products
Research into marine natural products has led to the discovery of new brominated 1,2,3,4-tetrahydroisoquinolines from the red alga Rhodomela confervoides. These compounds, derived from marine sources, highlight the potential of brominated tetrahydroisoquinolines in exploring new bioactive substances with possible pharmaceutical applications (Ma et al., 2007).
Photochromic Compounds
The synthesis and study of bromo-substituted hydroxyquinolines, closely related to the compound , have led to the development of new photochromic compounds. These materials are of interest for their ability to undergo reversible changes in color upon exposure to light, which has applications in optical data storage and photopharmacology (Voloshin et al., 2008).
Organic Synthesis Applications
7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride and related compounds have been explored in organic synthesis, such as in the preparation of benzyl sulfides and polycyclic amines. These studies demonstrate the role of brominated isoquinolines in facilitating complex chemical transformations, including excited state proton transfer reactions that are useful in synthetic chemistry (Strada et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2.ClH/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7;/h1-2,5,9,12H,3-4H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKFUSKNLNJRFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=CC(=C2)Br)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride | |
CAS RN |
1260640-87-6 | |
| Record name | 1260640-87-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



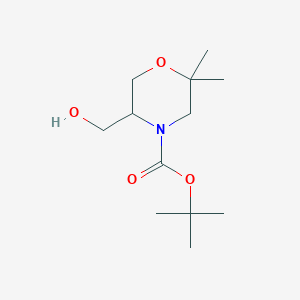
![1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B1524133.png)


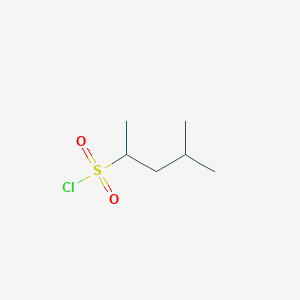

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate](/img/structure/B1524145.png)
![1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol](/img/structure/B1524146.png)

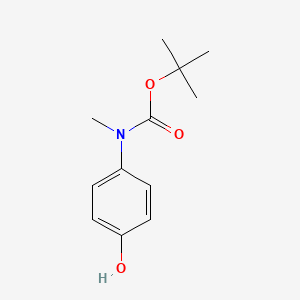
![2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate](/img/structure/B1524149.png)
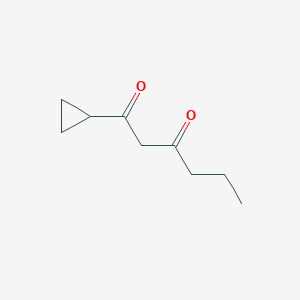
![6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine](/img/structure/B1524152.png)
